molecular formula C18H18N2OS B2425727 N-cyclopentylphenothiazine-10-carboxamide CAS No. 431998-75-3

N-cyclopentylphenothiazine-10-carboxamide

Cat. No. B2425727
CAS RN: 431998-75-3
M. Wt: 310.42
InChI Key: WVGVWICAQSPEPE-UHFFFAOYSA-N
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Description

N-cyclopentylphenothiazine-10-carboxamide (CPPT) is a chemical compound that belongs to the phenothiazine family. Phenothiazine is an organic compound related to the thiazine-class of heterocyclic compounds . It’s derivatives are highly bioactive and have widespread use and rich history . Carbamazepine, an anticonvulsant medication used in the treatment of epilepsy and neuropathic pain, is also a derivative of phenothiazine .


Synthesis Analysis

The synthesis of N-cyclopentylphenothiazine-10-carboxamide could potentially involve the amidation of carboxylic acid substrates . Amidation is a substantial part of organic and medicinal chemistry due to its utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation .


Molecular Structure Analysis

The molecular formula of N-cyclopentylphenothiazine-10-carboxamide is C18H18N2OS. The molecular weight is 310.42. The structure elucidation of small organic molecules can be achieved by contemporary computational chemistry methods . Molecular docking and structure-based drug design strategies can also be used for the analysis of molecular recognition events .


Chemical Reactions Analysis

The chemical reactions involving N-cyclopentylphenothiazine-10-carboxamide could potentially be similar to those involving other carboxamide derivatives . Carboxamides play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

Scientific Research Applications

Organic Optoelectronic Applications

Phenothiazine (PTZ), a class of compounds to which n-Cyclopentyl-10h-phenothiazine-10-carboxamide belongs, has been extensively investigated due to its unique optical and electronic properties . PTZ and its derivatives have been used in various optoelectronic applications. These include dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), organic solar cells (OSCs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), chemosensing, nonlinear optical materials (NLOs), and supramolecular self-assembly applications .

Catalytic Processes and Molecular Recognition

N-Heterocyclic carbene (NHC)-based cages, which could potentially be formed from n-Cyclopentyl-10h-phenothiazine-10-carboxamide, have been used in catalytic processes and molecular recognition . The unique electronic and steric properties of NHC ligands make these cages particularly useful in these applications .

Anticancer and Antioxidant Efficacy

A novel phenothiazine compound, similar to n-Cyclopentyl-10h-phenothiazine-10-carboxamide, has been synthesized and studied for its anticancer and antioxidant efficacy . This suggests potential applications of n-Cyclopentyl-10h-phenothiazine-10-carboxamide in medical research and treatment.

Quantum Cascade Laser (QCL) Applications

While not directly related to n-Cyclopentyl-10h-phenothiazine-10-carboxamide, the Cambridge University Press has published research on the applications of Quantum Cascade Lasers (QCLs) in scientific research . If n-Cyclopentyl-10h-phenothiazine-10-carboxamide has similar properties to the materials used in QCLs, it could potentially be used in this field.

Structural Database Applications

The Cambridge Structural Database (CSD) uses data from crystal structures of small organic and metal-organic compounds for various applications . If n-Cyclopentyl-10h-phenothiazine-10-carboxamide is included in this database, it could contribute to these applications.

Photocatalytic Oxidative Coupling of Amines

Extended phenothiazines, which include n-Cyclopentyl-10h-phenothiazine-10-carboxamide, have been used in photocatalytic oxidative coupling reactions of amines . This process is important in the synthesis of imines, a class of organic compounds.

properties

IUPAC Name

N-cyclopentylphenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(19-13-7-1-2-8-13)20-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)20/h3-6,9-13H,1-2,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGVWICAQSPEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentylphenothiazine-10-carboxamide

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